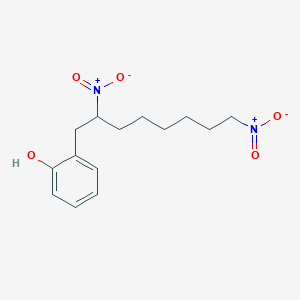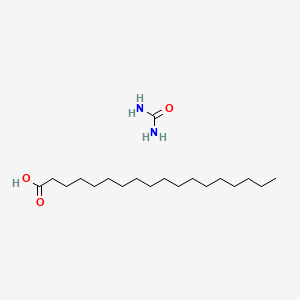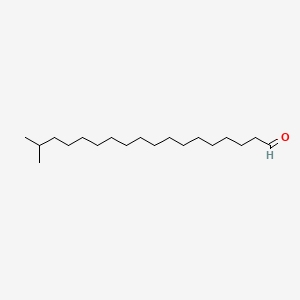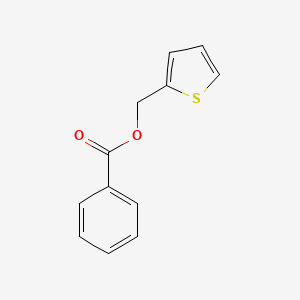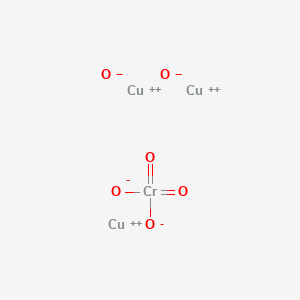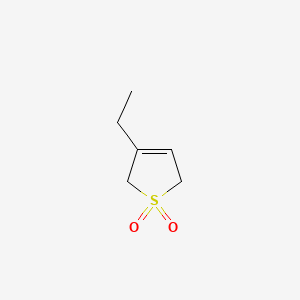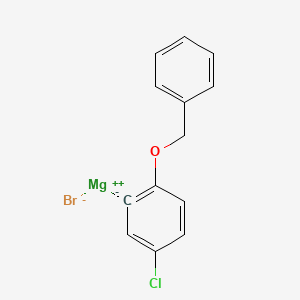
2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 2-position and a 3,4-dichlorophenoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- typically involves the reaction of 2-pyridinecarbonitrile with 3,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarbonitrile: Lacks the 3,4-dichlorophenoxy group, resulting in different chemical and biological properties.
3,4-Dichlorophenol: Contains the dichlorophenoxy group but lacks the pyridinecarbonitrile moiety.
2,6-Pyridinedicarbonitrile: Contains two nitrile groups, leading to different reactivity and applications.
Uniqueness
2-Pyridinecarbonitrile, 6-(3,4-dichlorophenoxy)- is unique due to the combination of the pyridinecarbonitrile and 3,4-dichlorophenoxy groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from its individual components or other similar compounds.
Propriétés
Numéro CAS |
99902-95-1 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
6-(3,4-dichlorophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2O/c13-10-5-4-9(6-11(10)14)17-12-3-1-2-8(7-15)16-12/h1-6H |
Clé InChI |
MNKQBSTVECREGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)

